1,4-Dimethyl-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates both imidazole and pyridine rings. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various chemical methods, which are discussed in detail in the synthesis section. Its derivatives and analogs have been explored for their pharmacological properties, particularly in relation to kinase inhibition and antitubercular activity.
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine is classified as a polycyclic aromatic compound. It is specifically categorized under heterocycles due to the presence of nitrogen atoms in its ring structure. This classification is significant for understanding its chemical behavior and biological activity.
The synthesis of 1,4-dimethyl-1H-imidazo[4,5-c]pyridine can be accomplished using several methodologies. One prominent approach involves the reaction of 2-amino-3-methylpyridine with an appropriate aldehyde or ketone under acidic conditions.
Technical Details:
For example, a study reported the synthesis of related imidazo[4,5-b]pyridine derivatives through a similar reaction pathway involving cyclization reactions facilitated by palladium catalysts .
The molecular structure of 1,4-dimethyl-1H-imidazo[4,5-c]pyridine features a fused ring system comprising an imidazole and a pyridine ring. The compound's molecular formula is .
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions typical of nitrogen-containing heterocycles. Key reactions include:
Technical Details:
For instance, when treated with electrophiles such as alkyl halides or acyl chlorides, the compound can yield various substituted derivatives .
The mechanism of action for compounds like 1,4-dimethyl-1H-imidazo[4,5-c]pyridine often involves interaction with biological targets such as kinases. These compounds may inhibit specific kinases involved in cell signaling pathways.
Research indicates that certain derivatives exhibit selectivity towards Aurora kinases, which are critical in cell division and proliferation . The binding affinity and inhibition constants can be quantitatively assessed through biochemical assays.
Relevant spectral data (e.g., NMR and mass spectrometry) confirm the structural integrity of synthesized compounds .
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine and its derivatives have shown promise in various scientific applications:
Nitrogen-containing heterocycles represent a cornerstone of modern medicinal chemistry, constituting over 60% of clinically approved small-molecule drugs. Their dominance stems from exceptional structural diversity, favorable physiochemical properties, and versatile biological interactions. Imidazo[4,5-c]pyridine belongs to the privileged subclass of fused bicyclic nitrogen heterocycles that mimic purine nucleobases, enabling targeted interactions with diverse enzyme families, particularly kinases and transferases [3] [5]. This bioisosteric relationship allows imidazo[4,5-c]pyridines to effectively compete with endogenous purines in enzymatic binding pockets, disrupting pathological signaling cascades in cancer, inflammation, and infectious diseases. Their intrinsic polarity facilitates aqueous solubility, while aromatic character supports π-stacking interactions critical for high-affinity target binding. Modifications to the core scaffold enable fine-tuning of drug-like properties, including metabolic stability, membrane permeability, and bioavailability, cementing their utility in rational drug design [3].
Imidazo[4,5-c]pyridine exhibits distinct structural and electronic properties compared to its isomeric counterparts (e.g., imidazo[4,5-b]pyridine or imidazo[1,5-a]pyridine), profoundly influencing biological activity and target selectivity. The critical distinction lies in the ring fusion pattern and nitrogen atom positioning:
Table 1: Key Structural and Functional Differences Between Imidazo[4,5-c]Pyridine and Related Isomers
| Feature | Imidazo[4,5-c]Pyridine | Imidazo[4,5-b]Pyridine | Imidazo[1,5-a]Pyridine |
|---|---|---|---|
| Ring Fusion Atoms (Pyridine:Imidazole) | 4a-8a : 1-3 (c-fusion) | 4a-8a : 1-3 (b-fusion) | 1-5a : 3a-7a |
| Key Nitrogen Positions | N1 (pyridine-like), N3 (imidazole-like) | N3 (pyridine-like), N1 (imidazole-like) | N1 (bridgehead), N2 (imidazole-like) |
| Dominant Biological Targets (Examples) | Kinases (e.g., BTK [8]), Epigenetic Enzymes (e.g., EZH2 [3]), SFKs [7] | Tubulin [5], DprE1 (Antitubercular) [2], JAK/STAT [3] | GABAA receptors (e.g., Zolpidem) |
| Electron Density Distribution | Electron-deficient at C5/C6; susceptible to electrophilic attack at C7 | Electron-deficient at C5/C7; susceptible to nucleophilic attack at C2 | Less uniformly electron-deficient |
| Common Substitution Sites for Optimization | C2, C4, C5, C6, N1, N3 alkylation | C2, C5, C6, N1, N3 alkylation | C3, C6, N1 alkylation |
This specific nitrogen topology in imidazo[4,5-c]pyridine profoundly impacts its hydrogen-bonding capacity, dipole moment, and pKa, dictating its complementarity with specific biological targets. For instance, the N1 nitrogen often acts as a crucial hinge-binding element in kinase ATP pockets, while the C5 position is frequently derivatized to access deep hydrophobic regions [3] [8]. The isomerism dictates metabolic pathways and physicochemical properties (e.g., logP, pKa, solubility), making imidazo[4,5-c]pyridine uniquely suited for targeting specific enzyme classes like tyrosine kinases (Bruton's Tyrosine Kinase - BTK [8]) and epigenetic regulators [3] [7].
The exploration of imidazo[4,5-c]pyridine as a pharmacophore has evolved significantly, driven by its structural resemblance to purines. Early research focused on simple alkylated derivatives like 1,4-dimethyl-1H-imidazo[4,5-c]pyridin-2-ol (PubChem CID: 133057098 [4]) and 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (PubChem CID: 165746626 [1]), primarily serving as synthetic intermediates or tools for studying physicochemical properties. A major breakthrough emerged with the discovery of 3-Deazaneplanocin A (DZNep), a complex carbocyclic nucleoside analog featuring an imidazo[4,5-c]pyridine core replacing the purine in adenosine. DZNep potently inhibits S-adenosyl-L-homocysteine (SAH) hydrolase and acts as a histone methyltransferase (EZH2) inhibitor, demonstrating significant in vitro and in vivo activity against various cancers and even showing potential against the Ebola virus [3]. This highlighted the scaffold's capacity for high-impact therapeutic applications.
Subsequent efforts diversified the structural classes:
Table 2: Evolution of Key Imidazo[4,5-c]Pyridine Derivatives in Drug Discovery
| Compound Class/Example | Key Structural Features | Primary Biological Target/Activity | Significance/Stage |
|---|---|---|---|
| Simple Alkyl Derivatives (e.g., 1,4-Dimethyl-1H-imidazo[4,5-c]pyridin-2-ol, CID 133057098) | Basic core with methyl groups at N1 and C4; hydroxyl at C2 | Foundational chemistry; intermediates | Early-stage building blocks; reference compounds [1] [4] |
| 3-Deazaneplanocin A (DZNep) | Carbocyclic sugar linked to 4-aminoimidazo[4,5-c]pyridine | SAH Hydrolase, Histone Methyltransferases (EZH2) | Validated potent epigenetic modulator; anticancer, antiviral potential [3] |
| BTK Inhibitors (e.g., 4-Cyclopentylamino-6-(3-(4-ethylpiperazin-1-yl)propoxy)-1-methyl-1H-imidazo[4,5-c]pyridine) | N1-methyl, C4-cyclopentylamino, C6-piperazinylpropoxy | Bruton's Tyrosine Kinase (BTK) (IC50 ~1-10 nM) | Potent reversible BTK inhibitors for autoimmune/oncological indications [8] |
| SFK Inhibitors (e.g., Compound 1s [7]) | Imidazo[4,5-c]pyridin-2-one core, N3-cyclopentyl, C5-arylamide | Src/Fyn kinases (Submicromolar IC50); Antiproliferative (GBM cells) | Potential CNS-penetrant agents for glioblastoma therapy [7] |
| PARP Inhibitors (e.g., Compound 9 [3]) | Not explicitly detailed in sources but cited as potent | Poly(ADP-ribose) polymerase (IC50 8.6 nM) | Potential for combination cancer therapy [3] |
This historical trajectory underscores the transition of imidazo[4,5-c]pyridine from a simple heterocyclic scaffold to a sophisticated platform for developing targeted therapies against challenging diseases, leveraging its unique physicochemical and pharmacophoric properties.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1